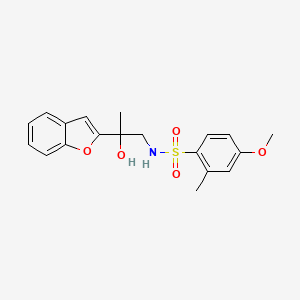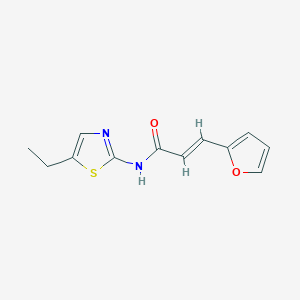![molecular formula C20H23N5O3 B2450984 8-(2-hidroxietil)-1,6,7-trimetil-3-(4-metilbencil)-1H-imidazo[2,1-f]purina-2,4(3H,8H)-diona CAS No. 915933-23-2](/img/structure/B2450984.png)
8-(2-hidroxietil)-1,6,7-trimetil-3-(4-metilbencil)-1H-imidazo[2,1-f]purina-2,4(3H,8H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound that belongs to a class of imidazopurines. This compound is characterized by its unique molecular structure, which includes a hydroxyl group, a methylbenzyl group, and a purine backbone.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a precursor for synthesizing other complex organic molecules.
Acts as a catalyst in certain organic reactions.
Employed in studies to understand enzyme-substrate interactions due to its unique structural attributes.
Potential therapeutic uses in treating certain medical conditions.
Investigated for its potential antiviral and anticancer properties.
Utilized in the manufacturing of specialty chemicals and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps:
The starting materials typically include precursors like 2-amino-6-chloropurine and 4-methylbenzyl chloride.
These are subjected to alkylation and cyclization reactions under controlled temperatures and pressures.
Industrial production might involve more optimized and scalable procedures, possibly utilizing catalysts to enhance reaction rates.
High-performance liquid chromatography (HPLC) is often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Undergoes oxidation to form corresponding oxo derivatives.
Reduction: Can be reduced under specific conditions to yield amine derivatives.
Substitution: Participates in nucleophilic substitution reactions due to the presence of the hydroxyl and methyl groups.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide.
Conditions typically involve controlled temperature, pH, and solvent environment to achieve desired reactions.
Oxidation yields oxo-derivatives with varying degrees of oxidation.
Reduction results in amine derivatives, while substitution reactions can introduce various functional groups.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors.
The hydroxyl group and the purine backbone are crucial for its binding affinity to target molecules.
It may inhibit or activate pathways involved in cellular processes, affecting biological functions.
Comparación Con Compuestos Similares
Similar Compounds:
8-(2-hydroxyethyl)-1-methyl-3-(4-methylbenzyl)-1H-purine-2,4-dione
8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-chlorobenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
The presence of the hydroxyl group and the specific arrangement of methyl groups give it unique chemical reactivity and biological activity.
Its structural complexity makes it distinct in its class of compounds, offering unique opportunities for research and application.
Hope you found this exploration of 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as fascinating as I did
Propiedades
IUPAC Name |
6-(2-hydroxyethyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-5-7-15(8-6-12)11-24-18(27)16-17(22(4)20(24)28)21-19-23(9-10-26)13(2)14(3)25(16)19/h5-8,26H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMKCHWOFMEXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4CCO)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
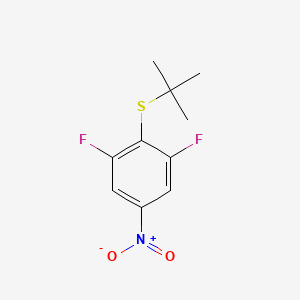
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2450904.png)
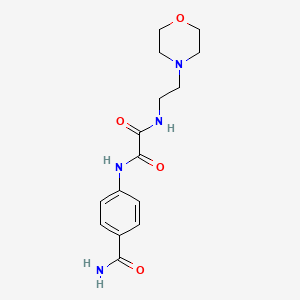
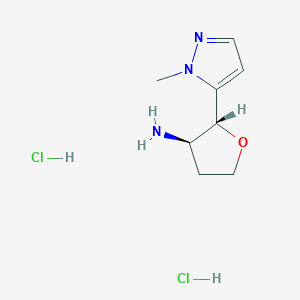
![tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate](/img/structure/B2450909.png)
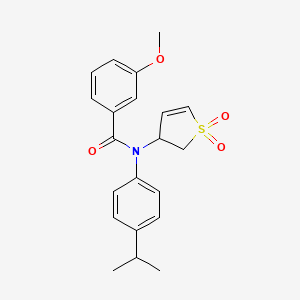

![5-(4-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2450914.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2450915.png)
![1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2450917.png)
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethan-1-ol](/img/structure/B2450918.png)

